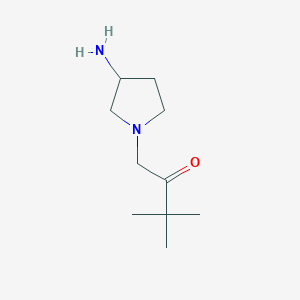

1-(3-Aminopyrrolidin-1-yl)-3,3-dimethylbutan-2-one

Description

Properties

IUPAC Name |

1-(3-aminopyrrolidin-1-yl)-3,3-dimethylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-10(2,3)9(13)7-12-5-4-8(11)6-12/h8H,4-7,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOASEPJBHLEXSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CN1CCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of 3,3-Dimethylbutan-2-one with 3-Aminopyrrolidine

A primary and widely employed method for synthesizing this compound is reductive amination , where 3,3-dimethylbutan-2-one (a ketone) reacts with 3-aminopyrrolidine to form the target compound through the formation of an imine intermediate followed by reduction.

- Reaction conditions: The reductive amination can be catalyzed by reducing agents such as sodium cyanoborohydride or by catalytic hydrogenation using hydrogen gas over palladium on carbon (Pd/C).

- Solvents: Common solvents include methanol or ethanol, which provide a suitable medium for both the amine and ketone and facilitate the reduction step.

- Temperature: Mild conditions, typically room temperature to slightly elevated temperatures, are preferred to avoid side reactions.

- Advantages: This method offers good yields and selectivity with relatively simple operational procedures.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Formation of imine | 3,3-dimethylbutan-2-one + 3-aminopyrrolidine | Imine intermediate formation |

| Reduction | NaBH3CN or H2/Pd-C in MeOH or EtOH | Formation of 1-(3-aminopyrrolidin-1-yl)-3,3-dimethylbutan-2-one |

This approach is scalable and adaptable for industrial production, where continuous flow reactors and automated systems can enhance efficiency and purity.

Preparation of 3-Aminopyrrolidine Intermediate

The synthesis of the 3-aminopyrrolidine moiety itself is a crucial step, often achieved by:

- Conversion of optically active butyl-1,2,4-trimesylate in the presence of primary amines such as benzylamine in tetrahydrofuran (THF) at 0–70°C, preferably 50–60°C.

- Protection/deprotection strategies: The amino group may be protected by benzyl or allyloxycarbonyl groups during synthesis to prevent side reactions, then deprotected later.

- High pressure and temperature conditions: Introduction of the amino group under pressures of 3×10^6 to 2×10^7 Pa and temperatures ranging from 20–200°C, preferably 100–150°C, to achieve high chemical and optical yields.

This method allows for the production of optically active 3-amino-pyrrolidine derivatives, which can then be used in the reductive amination step.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Trimesylate conversion | Butyl-1,2,4-trimesylate + primary amine in THF | 0–70°C, 50–60°C preferred |

| Amino group protection | Allyl haloformate in hydrocarbon solvent (e.g., heptane) | 0–100°C, 30–70°C preferred |

| Amino group introduction | R2R3NH in THF or dimethoxyethane under pressure | 3×10^6–2×10^7 Pa, 20–200°C |

Alternative Synthetic Approaches

While direct literature on alternative routes for this exact compound is limited, related pyrrolidine derivatives have been synthesized via:

- Nucleophilic substitution on activated alkyl or aryl groups with pyrrolidine derivatives.

- Cyclization reactions involving amino alcohols or amino acids to form the pyrrolidine ring.

- Use of palladium-catalyzed coupling reactions to introduce substituents on the pyrrolidine ring or ketone moiety.

These methods may be adapted or optimized depending on the desired stereochemistry and scale.

Industrial Production Considerations

- Continuous flow reactors are increasingly used to improve reaction control, scalability, and safety.

- Purification: Techniques such as chromatography and crystallization are employed to achieve high purity.

- Catalyst recycling: In hydrogenation steps, palladium catalysts can be recovered and reused to reduce costs.

- Process optimization: Reaction parameters (temperature, pressure, solvent, catalyst loading) are optimized to maximize yield and minimize impurities.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Reductive amination | 3,3-dimethylbutan-2-one + 3-aminopyrrolidine; NaBH3CN or H2/Pd-C; MeOH/EtOH; mild temp | High yield; straightforward; scalable | Requires careful control of conditions to avoid over-reduction |

| Synthesis of 3-aminopyrrolidine | Butyl-1,2,4-trimesylate + primary amine; THF; 50–60°C; high pressure for amino introduction | High optical purity; versatile | Requires protection/deprotection steps; high-pressure equipment needed |

| Nucleophilic substitution | Activated alkyl/aryl groups + pyrrolidine derivatives | Potential for diverse substitution | May require multi-step synthesis |

| Palladium-catalyzed coupling | Pd catalyst; suitable coupling partners | Enables complex substitutions | Catalyst cost; possible side reactions |

Research Findings and Notes

- The reductive amination strategy is the most documented and practical approach for synthesizing 1-(3-aminopyrrolidin-1-yl)-3,3-dimethylbutan-2-one, benefiting from well-established protocols in medicinal chemistry.

- The preparation of optically active 3-aminopyrrolidine intermediates is critical for enantioselective synthesis, which is important for biological activity.

- Industrial patents emphasize the importance of reaction conditions such as temperature, pressure, and solvent choice to optimize yield and purity.

- Protection of amino groups during synthesis prevents side reactions and facilitates selective functionalization.

- Advanced purification techniques ensure the removal of catalyst residues and by-products, critical for pharmaceutical-grade compounds.

Chemical Reactions Analysis

Types of Reactions

1-(3-Aminopyrrolidin-1-yl)-3,3-dimethylbutan-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

Reduction: Reduction of the ketone group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide in an organic solvent like dichloromethane.

Major Products

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of N-alkylated or N-acylated derivatives.

Scientific Research Applications

1-(3-Aminopyrrolidin-1-yl)-3,3-dimethylbutan-2-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.

Mechanism of Action

The mechanism of action of 1-(3-Aminopyrrolidin-1-yl)-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with biological macromolecules, while the pyrrolidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Antifungal Activity

- Climbazole: Exhibits potent antifungal properties due to the imidazole group, which disrupts fungal ergosterol synthesis. Its 4-chlorophenoxy substituent enhances lipid solubility, improving penetration into microbial membranes .

- The absence of a chlorophenoxy group could reduce environmental persistence .

Regulatory and Solubility Profiles

- Climbazole’s low solubility (0.5%) limits formulation flexibility, whereas the aminopyrrolidine variant’s solubility remains uncharacterized but may improve due to the amine’s polarity .

- Piperidine-based analogs (e.g., 1-(4-aminopiperidin-1-yl)-3,3-dimethylbutan-2-one) are favored in drug discovery for their balanced lipophilicity and metabolic stability .

Biological Activity

1-(3-Aminopyrrolidin-1-yl)-3,3-dimethylbutan-2-one, a synthetic organic compound belonging to the class of pyrrolidine derivatives, has garnered attention for its unique biological activities and potential applications in medicinal chemistry. This compound is characterized by its specific substitution pattern, which imparts distinct chemical properties and biological effects.

- Molecular Formula : C₁₀H₂₀N₂O

- Molecular Weight : 184.28 g/mol

- CAS Number : 1248215-60-2

The biological activity of 1-(3-Aminopyrrolidin-1-yl)-3,3-dimethylbutan-2-one is primarily attributed to its interaction with various molecular targets within biological systems. The amino group in the compound can form hydrogen bonds with biological macromolecules, while the pyrrolidine ring may interact with hydrophobic pockets in proteins. These interactions can modulate enzyme and receptor activities, leading to a range of biological effects, including antimicrobial and anticancer properties .

Antimicrobial Activity

Research indicates that compounds similar to 1-(3-Aminopyrrolidin-1-yl)-3,3-dimethylbutan-2-one exhibit significant antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi, suggesting potential applications in treating infections.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth in animal models. The specific pathways through which it exerts these effects are still under investigation but may involve modulation of cell signaling pathways related to cell proliferation and survival.

Table 1: Summary of Biological Activities

Synthetic Routes

The synthesis of 1-(3-Aminopyrrolidin-1-yl)-3,3-dimethylbutan-2-one typically involves the reductive amination of 3,3-dimethylbutan-2-one with 3-aminopyrrolidine. This reaction can be catalyzed by reducing agents such as sodium cyanoborohydride or palladium on carbon under mild conditions.

Industrial Applications

In an industrial context, this compound is utilized as a building block for synthesizing more complex molecules and as a reagent in organic synthesis. Its potential therapeutic applications make it a candidate for further development in pharmaceuticals targeting various diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.